2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid

Descripción general

Descripción

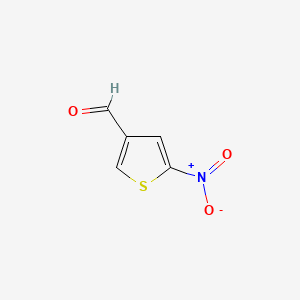

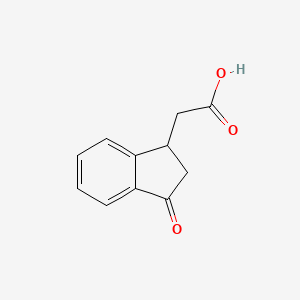

“2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” is an organic compound with the molecular formula C11H10O3 . It is a powder in physical form . The IUPAC name for this compound is (1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid .

Molecular Structure Analysis

The molecular structure of “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” can be represented by the SMILES string OC(CC1CC(C2=CC=CC=C21)=O)=O . The InChI code for this compound is 1S/C11H10O3/c12-10-5-7(6-11(13)14)8-3-1-2-4-9(8)10/h1-4,7H,5-6H2,(H,13,14) .

Physical And Chemical Properties Analysis

The compound “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” is a powder . It has a molecular weight of 190.2 . The melting point of this compound is between 147-151°C .

Aplicaciones Científicas De Investigación

Crystal Structure and Hydrogen Bonding

(±)‐1‐Indanone‐2‐acetic and ‐2‐propionic acids demonstrate unique crystal structures and hydrogen bonding behaviors. The crystal structure of (±)-2,3-dihydro-1-oxo-1H-indene-2-acetic acid features catemeric hydrogen bonds forming centrosymmetrically related counterdirectional pairs of hydrogen-bonding chains. This is in contrast to its propionic acid counterpart, which forms carboxyl dimers indicating diverse hydrogen-bonding behavior in homologous γ‐ and δ‐keto acids (Lalancette, Brunskill, & Thompson, 1999).

Chemical Reactions and Product Formation

In a study on the reaction of 2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters with phenylhydrazine, the products of regioselective addition were identified as (2-oxo-2,3-dihydro-1H-indol-3-yl)(2-phenylhydrazino)acetic acids esters (Koz’minykh et al., 2007).

Stereochemical Investigations

The nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates was investigated, leading to the formation of various esters and diastereomeric mixtures. This highlights the stereochemical complexity in reactions involving 2-oxo-2,3-dihydroindol-3-ylidene compounds (El-Samahy, 2005).

Corrosion Inhibition

Indanone derivatives, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, have been studied for their anti-corrosive properties on mild steel in hydrochloric acid solutions. These compounds exhibit significant inhibitory properties, contributing to materials science and corrosion engineering (Saady et al., 2018).

Formation of Dipeptide Chains

Research on N-acylation of amino acid units by 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid led to the creation of new dipeptide indan-1-one derivatives. This suggests applications in peptide chemistry and potentially in pharmaceutical synthesis (Shilin et al., 2019).

Safety and Hazards

The compound “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” is classified under GHS07 for safety . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-(3-Oxo-2,3-dihydro-1H-inden-1-YL)acetic acid” may interact with its targets in a way that results in one or more of these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-(3-oxo-1,2-dihydroinden-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-5-7(6-11(13)14)8-3-1-2-4-9(8)10/h1-4,7H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHVBHRLBOMHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948027 | |

| Record name | (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25173-12-0 | |

| Record name | (3-Oxoindan-1-yl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-1-acetic acid, 2,3-dihydro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.